molecular formula C8H9ClN4 B8452857 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine

Cat. No.: B8452857
M. Wt: 196.64 g/mol
InChI Key: UWQSBOHRFQPAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is a heterocyclic compound that contains both pyridazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,3-dimethylpyrazole with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the chlorine atom.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science .

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

5-chloro-1,3-dimethyl-4H-pyrimido[4,5-c]pyridazine

InChI

InChI=1S/C8H9ClN4/c1-5-3-6-7(9)10-4-11-8(6)13(2)12-5/h4H,3H2,1-2H3

InChI Key

UWQSBOHRFQPAOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C(C1)C(=NC=N2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1-(4,6-dichloropyrimidin-5-yl)propan-2-one (940 mg) in dry MeCN (10 mL), methyl hydrazine (232 mg) and sodium acetate (715 mg) were added. The reaction mixture was stirred at room temperature for 24 hours before being quenched with water (100 mL). Aqueous layer was extracted with dichloromethane (2×25 mL). The combined organic layer was washed with brine (50 mL) and dried over anhydrous Na2SO4. Evaporation of solvents under reduced pressure gave crude 5-chloro-1,3-dimethyl-1,4-dihydropyridazino[3,4-d]pyrimidine (1.1 g) as white solid which was used as was. 1H NMR (DMSO-d6): δ 2.06 (s, 3H), 3.2 (s, 3H), 3.55 (s, 2H), 8.33 (s, 1H).
Quantity
940 mg
Type
reactant
Reaction Step One
Name
methyl hydrazine
Quantity
232 mg
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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